(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride
Description
Systematic Nomenclature and IUPAC Conventions for Spirocyclic Sulfonyl Chlorides
The compound (5-oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride adheres to IUPAC nomenclature principles for spirocyclic systems and sulfonic acid derivatives. Key naming conventions include:
Spiro System Denotation :
Sulfonyl Chloride Functional Group :
| IUPAC Descriptor | Structural Component |
|---|---|
| 5-oxaspiro[3.4]octan | 5-membered (oxa) and 6-membered rings fused at one atom |
| -6-yl | Position of substitution on the spiro system |
| methanesulfonyl chloride | CH₃SO₂Cl group attached to the spiro system |
CAS Number : 2137854-82-9
Molecular Formula : C₈H₁₃ClO₃S
Molecular Weight : 224.71 g/mol
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)6-7-2-5-8(12-7)3-1-4-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIROZHLPTYHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride typically involves the reaction of (5-Oxaspiro[3.4]octan-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction of the methanesulfonyl chloride group can yield the corresponding sulfide or sulfoxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and sulfoxides.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block in the synthesis of various bioactive molecules and pharmaceutical intermediates. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it suitable for developing drugs targeting specific biological pathways.
Case Study : Research has shown that derivatives of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride exhibit potential as modulators for the 5-hydroxytryptamine receptor 7, which is implicated in several neuropsychiatric disorders such as depression and anxiety .
Material Science
In material science, this compound is utilized in the development of novel materials with unique properties, including polymers and resins. Its ability to form covalent bonds with various nucleophiles allows for the modification of polymer structures to enhance mechanical and thermal properties.
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a cross-linking agent to improve polymer stability and performance. |
| Coatings | Incorporated into coatings for enhanced durability and chemical resistance. |
Chemical Biology
This compound is employed in the modification of biomolecules for studying biological processes and interactions. Its reactivity enables researchers to label or modify proteins and enzymes, facilitating investigations into their functions.
Example : The compound has been used to create sulfonamide derivatives that inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Properties : Some spirocyclic compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Related compounds have shown antiproliferative effects on cancer cell lines.
- Enzyme Inhibition : The electrophilic nature allows interactions with enzymes like acetylcholinesterase, enhancing cholinergic neurotransmission.
Mechanism of Action
The mechanism of action of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The spirocyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
(6-Oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: This compound has a similar spirocyclic structure but with the methanesulfonyl chloride group attached at a different position.
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: This compound contains an additional oxo group, which can affect its reactivity and applications
Uniqueness
(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the position of the methanesulfonyl chloride group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various applications .
Biological Activity
(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride is a compound characterized by its unique spirocyclic structure and the presence of a methanesulfonyl chloride group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic framework, which contributes to its rigidity and may influence its interactions with biological targets. The methanesulfonyl chloride group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to the reactivity of its methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, which may lead to the inhibition of specific enzymes or receptors involved in various biochemical pathways. The spirocyclic structure may also enhance selectivity and potency against biological targets .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some spirocyclic compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Related compounds have shown antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The electrophilic nature of the methanesulfonyl group allows for interactions with enzymes, such as acetylcholinesterase, which could enhance cholinergic neurotransmission and improve cognitive function .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Anticancer Studies : A study evaluated the antiproliferative effects of spirocyclic compounds against various cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action and potential therapeutic uses.
- Enzyme Inhibition : Research into acetylcholinesterase inhibitors indicated that similar compounds can significantly enhance cholinergic activity, potentially benefiting conditions like Alzheimer's disease .
- Toxicological Assessments : Safety data indicate that methanesulfonyl chloride derivatives may pose risks such as skin burns and respiratory issues upon exposure; thus, handling precautions are necessary during laboratory use .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to related compounds:
| Compound Name | Structure Type | Unique Feature | Biological Activity |
|---|---|---|---|
| This compound | Spirocyclic | Methanesulfonyl chloride group | Antimicrobial, anticancer |
| 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives | Heterocyclic | Acetylcholinesterase inhibitors | Cognitive enhancement |
| 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide | Heterocyclic | Furan moiety | Anticancer |
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Relevance to Compound |
|---|---|---|
| ¹H NMR | δ 3.5–4.5 (spirocyclic ether O–CH2) | Confirms spirocyclic structure |
| HRMS | m/z [M+H]+ = 220.05 | Validates molecular formula |
| HPLC (UV 254 nm) | Retention time: 8.2 min | Purity assessment (≥95%) |
Q. Table 2: Stability Under Solvent Conditions
| Solvent | Degradation Rate (24h, 25°C) | Key Observation |
|---|---|---|
| DMSO | <5% | Stable for kinetic studies |
| H2O (pH 7) | 50% | Rapid hydrolysis |
| Toluene | 10% | Moderate stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
